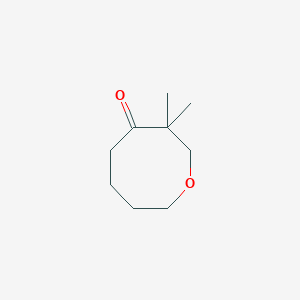
3,3-Dimethyloxocan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyloxocan-4-one is an organic compound belonging to the class of oxocanes It is characterized by a six-membered ring structure with two methyl groups attached to the third carbon and a ketone functional group at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloxocan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3-dimethylbutanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyloxocan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyloxan-4-ol.
Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced alcohols, and various substituted compounds depending on the reagents and conditions used.
科学的研究の応用
3,3-Dimethyloxocan-4-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research into the compound’s biological activity could lead to the discovery of new therapeutic agents.
Industry: this compound and its derivatives can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Dimethyloxocan-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
3,3-Dimethylbutanoic acid: A precursor used in the synthesis of 3,3-Dimethyloxocan-4-one.
3,3-Dimethyloxan-4-ol: A reduced form of this compound.
4-Methyl-2-pentanone: Another ketone with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its six-membered ring structure with two methyl groups and a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
88195-24-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3,3-dimethyloxocan-4-one |
InChI |
InChI=1S/C9H16O2/c1-9(2)7-11-6-4-3-5-8(9)10/h3-7H2,1-2H3 |
InChIキー |
KSAWYCFDNQATED-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCCCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


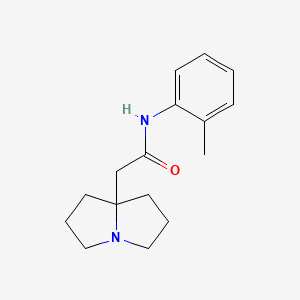
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
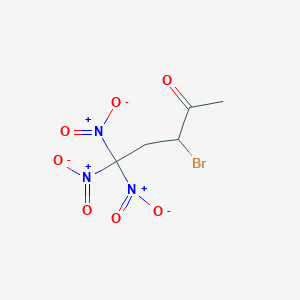
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

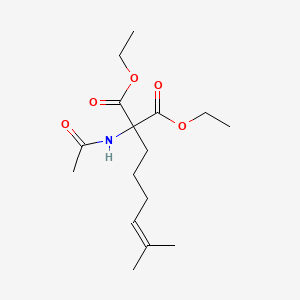
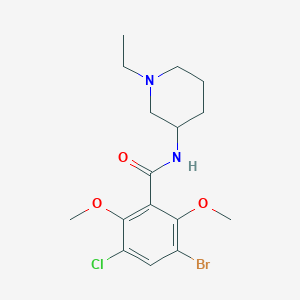
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)
![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
